molecular formula C15H24N2O4S B7686647 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide

Cat. No.: B7686647
M. Wt: 328.4 g/mol
InChI Key: IFDBCHKZCHHIMX-UHFFFAOYSA-N
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Description

2-[4-(tert-Butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide is a unique and significant chemical compound known for its diverse applications in scientific research and industry. Its molecular structure features a combination of functional groups that confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenoxy]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-11(2)16-14(18)10-21-12-6-8-13(9-7-12)22(19,20)17-15(3,4)5/h6-9,11,17H,10H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDBCHKZCHHIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide involves multiple steps starting from commercially available precursors. Typically, the synthesis might involve:

  • Formation of tert-butylsulfamoyl derivative:

    • Reaction Conditions: tert-Butylamine reacts with sulfonyl chloride to form tert-butylsulfamoyl chloride.

    • Synthetic Route: tert-Butylamine + Sulfonyl Chloride → tert-Butylsulfamoyl Chloride

  • Formation of 4-(tert-butylsulfamoyl)phenol:

    • Reaction Conditions: tert-Butylsulfamoyl chloride reacts with phenol in the presence of a base.

    • Synthetic Route: tert-Butylsulfamoyl Chloride + Phenol → 4-(tert-Butylsulfamoyl)phenol

  • Formation of 2-[4-(tert-butylsulfamoyl)phenoxy]acetic acid:

    • Reaction Conditions: 4-(tert-butylsulfamoyl)phenol reacts with chloroacetic acid.

    • Synthetic Route: 4-(tert-Butylsulfamoyl)phenol + Chloroacetic Acid → 2-[4-(tert-Butylsulfamoyl)phenoxy]acetic Acid

  • Formation of the final compound:

    • Reaction Conditions: 2-[4-(tert-butylsulfamoyl)phenoxy]acetic acid reacts with isopropylamine.

    • Synthetic Route: 2-[4-(tert-Butylsulfamoyl)phenoxy]acetic Acid + Isopropylamine → this compound

Industrial Production Methods

Industrial production methods could involve optimized conditions to improve yield and efficiency, including the use of catalysts, advanced purification techniques, and automation of synthesis steps.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: Can oxidize at the sulfamoyl group, forming sulfoxides or sulfones.

  • Reduction: Reduction at the amide group, possibly forming amines.

  • Substitution: Nucleophilic substitution at the phenoxy group.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reagents like lithium aluminum hydride.

  • Substitution: Nucleophiles such as alkoxides or amines.

Major Products Formed from These Reactions

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Primary or secondary amines.

  • Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: Acts as a ligand in catalytic reactions.

  • Organic Synthesis: Used as an intermediate in the synthesis of complex molecules.

Biology

  • Enzyme Inhibition: Studies show it can inhibit specific enzymes, useful in research for therapeutic targets.

Medicine

  • Drug Development:

Industry

  • Polymer Production: Used in creating specialized polymers with unique properties.

Mechanism of Action

2-[4-(tert-Butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide exerts its effects primarily through enzyme inhibition. It binds to the active site of target enzymes, blocking substrate access and thereby inhibiting the enzyme's activity. The pathways involved often include the sulfamoyl and amide groups interacting with specific amino acids in the enzyme's active site, leading to a reduction in enzyme functionality.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butylsulfamoyl)acetamide

  • 2-Phenoxyacetamide

  • N-Isopropylphenoxyacetamide

Uniqueness

The unique combination of tert-butylsulfamoyl and isopropyl amide groups in 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide provides it with distinct steric and electronic properties, making it more effective in certain reactions and applications compared to its analogues.

There you have it—a deep dive into the fascinating compound this compound! Now what’s next on the exploration agenda?

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